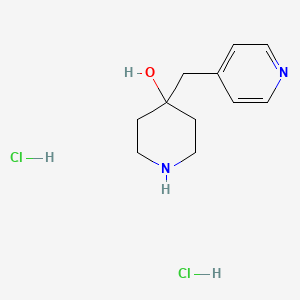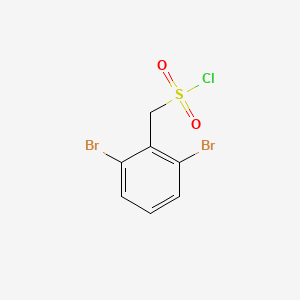![molecular formula C11H8ClFN2O B2597047 2-Chloro-4-[(2-fluorophenyl)methoxy]pyrimidine CAS No. 1340355-11-4](/img/structure/B2597047.png)
2-Chloro-4-[(2-fluorophenyl)methoxy]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-4-[(2-fluorophenyl)methoxy]pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They play an important role in medicinal and pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of “this compound” can be predicted using computational methods such as Ab-initio and Density Functional Theory (DFT) calculations . These methods can provide insights into the optimized geometry, Mulliken charge distributions, and intermolecular interactions of the molecule .Applications De Recherche Scientifique
Antiviral and Antibacterial Activity
- Pyrimidine derivatives have been explored for their potential in antiviral and antibacterial applications. Specifically, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have shown marked inhibition of retrovirus replication in cell culture, demonstrating antiretroviral activity comparable to reference drugs adefovir and tenofovir, but without measurable toxicity at certain concentrations (Hocková et al., 2003). Additionally, novel pyrimidine derivatives have exhibited efficient anti-influenza virus activity, indicating potential efficacy for topical treatment of influenza virus infection (Hisaki et al., 1999).
Synthesis and Structural Analysis
- Research on the synthesis of pyrimidine derivatives, such as 2,4-dichloro-5-methoxy-pyrimidine, highlights the compound as a new intermediate with a total yield of product about 46%, purity higher than 99.5% (Liu Guo-ji, 2009). The crystal structure of related compounds, like nuarimol, provides insights into the arrangement and interactions within the crystal, aiding in understanding the physical properties of these substances (Kang et al., 2015).
Medicinal Chemistry Applications
- The design and synthesis of novel pyrimidine derivatives with potential anti-inflammatory and analgesic activities have been a focus area, with certain derivatives showing improved activities based on the nature of the substituent. This research emphasizes the importance of pyrimidine in medicinal chemistry and biological processes (Muralidharan et al., 2019). Furthermore, the development of fluorometric methods for the determination of specific pyrimidine derivatives in biological materials facilitates the study of their absorption, metabolism, and excretion, contributing to the understanding of their potential therapeutic uses (Kaiser & Forist, 1975).
Herbicidal and Acaricidal Activity
- The exploration of pyrimidine derivatives in agricultural settings includes the synthesis and evaluation of compounds with herbicidal and acaricidal activities. These studies demonstrate the diverse applications of pyrimidine derivatives beyond medicinal contexts, offering potential solutions for pest control in agriculture (Gong-chun, 2011).
Propriétés
IUPAC Name |
2-chloro-4-[(2-fluorophenyl)methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O/c12-11-14-6-5-10(15-11)16-7-8-3-1-2-4-9(8)13/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBPKDTWVMYHSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=NC(=NC=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1340355-11-4 |
Source


|
| Record name | 2-chloro-4-[(2-fluorophenyl)methoxy]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-(2-(4-fluorophenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2596964.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]butanamide](/img/structure/B2596965.png)
![N-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]pyridin-2-amine](/img/structure/B2596967.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2-ethoxy-5-methylphenyl)sulfonyl)pyrrolidine](/img/structure/B2596968.png)

![N-(4-fluoro-3-(trifluoromethyl)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2596970.png)
![Bis(1H-1,2,3-benzotriazol-1-ylmethyl)({6-[bis(1H-1,2,3-benzotriazol-1-ylmethyl)amino]hexyl})amine](/img/structure/B2596972.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2596977.png)
![7-Chloro-1-(5-methylfuran-2-yl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2596980.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2596981.png)

![2-(2,4-dichlorophenoxy)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2596985.png)
